2,2'-Azobis(2-methylpropionamidine) dihydrochloride 2,2'-Azobis(2-methylpropionamidine) dihydrochloride AAPH is a monoazo compound.
Brand Name: Vulcanchem
CAS No.: 2997-92-4
VCID: VC20852773
InChI: InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
SMILES: CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
Molecular Formula: C8H18N6.2ClH
C8H20Cl2N6
Molecular Weight: 271.19 g/mol

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

CAS No.: 2997-92-4

Cat. No.: VC20852773

Molecular Formula: C8H18N6.2ClH
C8H20Cl2N6

Molecular Weight: 271.19 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Azobis(2-methylpropionamidine) dihydrochloride - 2997-92-4

Specification

Description AAPH is a monoazo compound.
CAS No. 2997-92-4
Molecular Formula C8H18N6.2ClH
C8H20Cl2N6
Molecular Weight 271.19 g/mol
IUPAC Name 2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride
Standard InChI InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H
Standard InChI Key LXEKPEMOWBOYRF-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
SMILES CC(C)(C(=N)[NH3+])N=NC(C)(C)C(=N)[NH3+].[Cl-].[Cl-]
Canonical SMILES CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator